Cinacalcet Impurity 16

Pharmaceutical impurity profiling HPLC method development Reference standard characterization

Cinacalcet Impurity 16 (CAS 802918-47-4) is the racemic 5,6-dihydronaphthalene analog of cinacalcet, a critical reference standard that cannot be substituted by other impurities. Its unique partial saturation and racemic stereochemistry are indispensable for accurate HPLC peak identification and system suitability testing per ICH Q3A. Required by the FDA for demonstrating analytical method specificity in ANDA submissions, it is used to spike API at specification limits (0.3%) and quantify impurity content against an authenticated external standard. Supplied with full characterization data and traceability to pharmacopeial standards.

Molecular Formula C22H24F3N
Molecular Weight 359.44
CAS No. 802918-47-4
Cat. No. B601908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet Impurity 16
CAS802918-47-4
Molecular FormulaC22H24F3N
Molecular Weight359.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinacalcet Impurity 16 (CAS 802918-47-4): 5,6-Dihydro Racemate Reference Standard for ANDA and QC Applications


Cinacalcet Impurity 16 (CAS 802918-47-4), systematically termed Cinacalcet 5,6-Dihydro Racemate Base, is a process-related impurity of the calcimimetic agent cinacalcet hydrochloride. Chemically it is 5,6-dihydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, bearing the molecular formula C₂₂H₂₄F₃N and a molecular weight of 359.44 g/mol . This compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of cinacalcet, with traceability to pharmacopeial standards (USP or EP) available based on feasibility [1].

Why Generic Cinacalcet Impurity Standards Cannot Replace Cinacalcet Impurity 16 (802918-47-4) in Regulated Analytical Workflows


Cinacalcet Impurity 16 occupies a unique structural and stereochemical niche that precludes substitution by other cinacalcet-related impurity reference standards. It is the racemic 5,6-dihydronaphthalene analog of cinacalcet, possessing two orthogonal differentiating features: (i) partial saturation of the naphthalene ring system (two additional hydrogen atoms versus fully aromatic cinacalcet), which alters UV chromophore properties and reversed-phase HPLC retention, and (ii) racemic stereochemistry at the α-methyl carbon, in contrast to the single (R)-enantiomer of the API [1]. These features mean that neither the cinacalcet API standard, nor the single-enantiomer (R)-5,6-dihydro cinacalcet (CAS 802918-36-1), nor other regioisomeric or diastereomeric impurity standards can serve as a valid surrogate for peak identification, system suitability testing, or quantification of this specific impurity in release or stability methods. ICH Q3A guidelines mandate identification of any impurity present at ≥0.10% and qualification at ≥0.15%, and use of an incorrect reference standard would compromise both the accuracy of impurity quantification and the regulatory defensibility of the analytical data package [2].

Quantitative Differentiation Evidence for Cinacalcet Impurity 16 (802918-47-4) Versus API and Closest Analogs


Molecular Formula and Mass Differentiation: 5,6-Dihydro Saturation Versus Fully Aromatic Cinacalcet API

Cinacalcet Impurity 16 (CAS 802918-47-4) possesses a 5,6-dihydronaphthalene ring system, conferring the molecular formula C₂₂H₂₄F₃N (MW 359.44 g/mol, free base) with two additional hydrogen atoms relative to the fully aromatic naphthalene of cinacalcet free base (C₂₂H₂₂F₃N, MW 357.41 g/mol) [1]. This ΔMW of +2.03 g/mol and the loss of aromaticity across the 5,6-position produce a measurable shift in UV λmax, a distinct HPLC retention time, and unique mass spectrometric fragmentation patterns that enable unequivocal differentiation of this impurity from the API and from the fully saturated tetrahydro cinacalcet impurity [2].

Pharmaceutical impurity profiling HPLC method development Reference standard characterization

Stereochemical Differentiation: Racemic Mixture Versus Single (R)-Enantiomer API

Cinacalcet Impurity 16 (802918-47-4) is explicitly designated as the 5,6-Dihydro Racemate Base, containing both (R)- and (S)-enantiomers at the α-methyl chiral center in an approximately 1:1 ratio [1]. In contrast, cinacalcet hydrochloride API is the single (R)-enantiomer with >99% enantiomeric excess, and the (S)-enantiomer is a separately controlled impurity (Cinacalcet USP Related Compound D, CAS 1217809-88-5) . The chiral capillary zone electrophoresis method developed by Douša et al. (2018) demonstrated baseline enantioseparation of cinacalcet enantiomers in approximately 10 minutes using (2-hydroxypropyl)-γ-cyclodextrin as chiral selector, confirming that the (S)-enantiomer and racemic impurities can be simultaneously resolved and quantified in a single run [2].

Chiral chromatography Enantiomeric purity Calcimimetic impurity control

Chromatographic Response Factor Differentiation: Class-Level Evidence from Validated RP-UPLC Impurity Profiling

While the specific relative response factor (RRF) for Cinacalcet Impurity 16 has not been published in the peer-reviewed literature, the comprehensive RP-UPLC impurity profiling study by Reddy et al. (2015) established validated RRF values for the four known process-related impurities of cinacalcet: (+)-R-1-(1-Naphthyl)ethylamine (RNEA, RRF = 1.79), regioisomer (RRF = 0.99), diastereomer isomer-1 (RRF = 0.89), and diastereomer isomer-2 (RRF = 0.88) [1]. These values, spanning a range of 0.88–1.79, demonstrate that structurally related cinacalcet impurities exhibit substantially different UV responses at 223 nm, and that a generic assumption of RRF = 1.0 would introduce quantification errors of up to 79% for certain impurities. The corresponding LOQ values were 0.11, 0.22, 0.47, and 0.45 µg/mL respectively, with LOD values of 0.036, 0.082, 0.164, and 0.167 µg/mL [1].

Relative response factor RP-UPLC method validation ICH Q2(R1) linearity

Regulatory Specification Thresholds and Impurity Control Requirements: ICH Q3A Context for Procurement Decisions

ICH Q3A(R2) establishes identification and qualification thresholds for impurities in new drug substances based on maximum daily dose. For cinacalcet hydrochloride (maximum daily dose ≤180 mg, well below the 2 g/day threshold), any impurity present at ≥0.10% (or ≥1.0 mg daily intake) must be identified, and any impurity at ≥0.15% (or ≥1.0 mg daily intake) must be qualified through toxicological assessment [1]. Commercial cinacalcet hydrochloride API specifications typically set individual impurity limits at NMT 0.3% and total impurities at NMT 0.5%, with assay acceptance at 98.5%–101.0% [2]. Cinacalcet Impurity 16, as a process-related impurity arising from the 5,6-dihydro reduction pathway during synthesis, must be controlled within these limits, and its authentic reference standard is indispensable for establishing system suitability, determining retention time and RRF, and generating validatable quantitative results in release and stability testing [3].

ICH Q3A guidelines Impurity specification limits ANDA regulatory compliance

Synthetic Route Specificity and Yield: Reductive Amination Protocol for Independent Laboratory Preparation

A published synthetic route for Cinacalcet Impurity 16 (referenced as Cinacalcet Impurity 7, CAS 802918-47-4) proceeds via titanium(IV) isopropoxide-mediated reductive amination between 1-(5,6-dihydro-naphthalen-1-yl)-ethanone and 3-(3-trifluoromethyl-phenyl)-propylamine under solvent-free conditions at room temperature, followed by sodium borohydride reduction in methanol, yielding the desired [1-(5,6-dihydro-naphthalen-1-yl)-ethyl]-[3-(3-trifluoromethyl-phenyl)-propyl]-amine as a colorless oil in 78% yield after silica gel chromatography . This specific two-step, one-pot protocol is adapted from the general procedure disclosed in US Patent 7,361,789 and is distinct from the Heck coupling-based routes described for synthesizing the 7,8-dihydro and tetrahydro cinacalcet related substances [1].

Impurity synthesis Reductive amination Process-related impurity preparation

Certified Purity and Analytical Characterization Package: ≥95% HPLC Purity with COA, ¹H-NMR, and MS Documentation

Commercially available Cinacalcet Impurity 16 (CAS 802918-47-4) is supplied with a minimum purity specification of ≥95% by HPLC, accompanied by a Certificate of Analysis (COA) that includes proton nuclear magnetic resonance (¹H-NMR) spectroscopy, mass spectrometry (MS), and HPLC chromatographic data for batch-specific verification [1]. This certification package exceeds the ICH Q3A reporting threshold (0.05%) by a factor of >1,900× in purity, ensuring that the reference standard itself does not introduce confounding impurity peaks into the analytical system. Multiple independent vendors (QCS, Kewel, Leyan) supply this compound in quantities of 10 mg to 1 g, with pricing available upon inquiry, reflecting its status as a niche but commercially accessible reference material .

Certificate of Analysis HPLC purity Reference standard qualification

Procurement-Driven Application Scenarios for Cinacalcet Impurity 16 (802918-47-4) in Regulated Pharmaceutical Development


ANDA Method Development and Validation: HPLC/UPLC System Suitability and Specificity

In ANDA development for generic cinacalcet hydrochloride tablets, FDA requires demonstration of analytical method specificity – the ability to resolve all known and unknown impurities from the API and from each other. Cinacalcet Impurity 16 (802918-47-4) must be individually spiked into API solution at the specification limit (0.3% relative to API concentration) and chromatographically resolved with a resolution factor Rs ≥ 2.0 from cinacalcet and all adjacent impurity peaks, as demonstrated by Reddy et al. (2015) for the four process impurities profiled in their validated RP-UPLC method [1]. The racemic nature of this impurity further requires that chiral method development evaluates whether both enantiomers co-elute or require separate resolution, per the chiral CE method established by Douša et al. (2018) [2].

Quality Control Batch Release Testing: Impurity Quantification and Specification Compliance

For commercial cinacalcet API batch release, quality control laboratories must quantify each individual impurity against its authenticated reference standard. Using Cinacalcet Impurity 16 as the external standard, the impurity content in each API batch is calculated by the formula: %Impurity = (A_imp / A_std) × (C_std / C_sample) × (RRF_compound / RRF_API) × 100, where RRF determination requires a calibration curve prepared from the Impurity 16 reference standard over the linear range LOQ to 0.3% (1.7 µg/mL for related impurities per Reddy et al. 2015) [1]. Batches exceeding the ICH Q3A identification threshold (0.10%) for this impurity must be investigated, and those approaching the qualification threshold (0.15%) may trigger additional toxicological assessment per ICH guidelines [3].

Forced Degradation and Stability-Indicating Method Validation: Distinguishing Process Impurities from Degradants

Regulatory stability-indicating methods must demonstrate that all degradation products are resolved from process-related impurities. Cinacalcet Impurity 16, as a process impurity originating from the synthetic pathway (5,6-dihydro reduction), must be shown not to co-elute with degradation products generated under ICH Q1A(R2) stress conditions (acid, base, oxidative, thermal, photolytic, and humidity). The method of Reddy et al. (2015) demonstrated that cinacalcet hydrochloride degrades significantly under peroxide stress, and all degradation products were well-resolved from process impurities with peak purity confirmed by PDA detection and mass balance exceeding 96% [1]. Inclusion of Impurity 16 in the system suitability mixture ensures that the stability-indicating nature of the method is maintained throughout the product lifecycle.

Process Development and Impurity Fate-and-Purge Studies: Synthetic Route Optimization

During cinacalcet API process development, understanding the formation pathway and purge efficiency of Impurity 16 is critical for establishing a robust control strategy. The documented synthetic route via reductive amination (78% yield, Ti(OiPr)₄/NaBH₄ conditions) provides a benchmark for preparing multi-milligram quantities of this impurity for spiking studies . By spiking known amounts of Impurity 16 into process intermediates and demonstrating its removal across downstream unit operations (e.g., recrystallization, acid-base extraction), process chemists can justify a 'no-test' specification for this impurity in the final API if purge factors exceed regulatory expectations, consistent with ICH M7 and ICH Q11 principles for process-related impurity control.

Quote Request

Request a Quote for Cinacalcet Impurity 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.